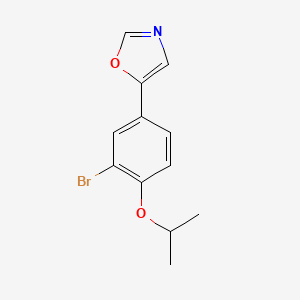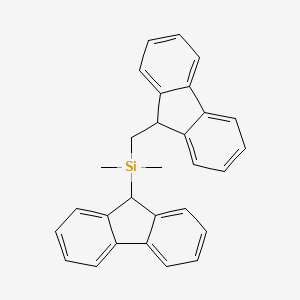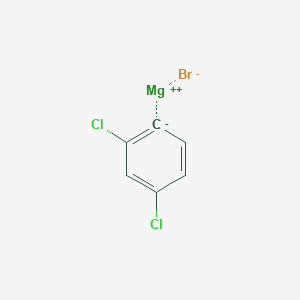
Praseodymium tris(hexamethyldisilazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium tris(hexamethyldisilazide) is an organometallic compound with the chemical formula C18H54N3PrSi6 . It is a rare earth metal complex where praseodymium is coordinated with three hexamethyldisilazide ligands. This compound is known for its unique properties and is primarily used as a chemical intermediate in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium tris(hexamethyldisilazide) can be synthesized through the reaction of praseodymium chloride with lithium hexamethyldisilazide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
PrCl3+3LiN(SiMe3)2→Pr[N(SiMe3)2]3+3LiCl
Industrial Production Methods: While the compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Praseodymium tris(hexamethyldisilazide) can undergo oxidation reactions, particularly when exposed to air or moisture, leading to the formation of praseodymium oxides.
Substitution: The hexamethyldisilazide ligands can be substituted with other ligands in the presence of suitable reagents, allowing for the synthesis of various praseodymium complexes.
Common Reagents and Conditions:
Oxidation: Exposure to air or moisture.
Substitution: Reagents such as halides or other nucleophiles in an inert atmosphere.
Major Products:
Oxidation: Praseodymium oxides.
Substitution: Various praseodymium complexes depending on the substituting ligand
Aplicaciones Científicas De Investigación
Praseodymium tris(hexamethyldisilazide) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of other praseodymium complexes and as a catalyst in various organic reactions.
Materials Science: Employed in the preparation of advanced materials, including thin films and coatings.
Industry: Utilized in the development of specialized ceramics and glass.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of praseodymium tris(hexamethyldisilazide) involves its ability to act as a Lewis acid, facilitating various chemical transformations. The hexamethyldisilazide ligands stabilize the praseodymium center, allowing it to participate in reactions without undergoing significant decomposition. This stability is crucial for its effectiveness as a catalyst and in other applications .
Comparación Con Compuestos Similares
Praseodymium tris(trimethylsilylamide): Similar in structure but with different ligand properties.
Praseodymium tris(dimethylsilylamide): Another related compound with variations in ligand structure.
Uniqueness: Praseodymium tris(hexamethyldisilazide) is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other praseodymium complexes. This makes it particularly valuable in research and industrial applications where stability and reactivity are crucial .
Propiedades
IUPAC Name |
tris[bis(trimethylsilyl)amino]praseodymium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Pr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZLAYEUQFWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Pr](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3PrSi6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)


![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)



![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)


